(R)-1-(Ethyl(methyl)amino)propan-2-ol
Description
Significance of Chiral Amino Alcohol Scaffolds in Asymmetric Transformations
Central Role in Stereoselective Synthesis Methodologies
Chiral amino alcohols are central to numerous stereoselective synthesis methodologies primarily because they can act as both chiral auxiliaries and chiral ligands. polyu.edu.hk The presence of two heteroatoms (nitrogen and oxygen) allows them to form stable chelate rings with metal centers, creating rigid and well-defined chiral catalysts. This coordination geometry is key to transferring the chirality of the ligand to the product of the reaction with high fidelity.
These scaffolds have been successfully applied in a wide array of asymmetric transformations, including:
Asymmetric Reductions: Catalysts derived from chiral amino alcohols are used for the enantioselective reduction of prochiral ketones to chiral alcohols.
Asymmetric Alkylations: They are instrumental in the enantioselective addition of organometallic reagents (like diethylzinc) to aldehydes and imines. polyu.edu.hkrsc.org
Asymmetric Aldol (B89426) and Michael Reactions: Proline, a cyclic amino acid, and its derivatives are prominent organocatalysts that facilitate these carbon-carbon bond-forming reactions with high stereocontrol. mdpi.comresearchgate.net
Asymmetric Aminohydroxylation: This reaction allows for the direct synthesis of new chiral amino alcohols from alkenes. acs.org
The bifunctional nature of the amino alcohol moiety enables it to interact with substrates through multiple non-covalent interactions, such as hydrogen bonding, which further enhances the organization of the transition state and, consequently, the stereoselectivity of the transformation.
Evolution of Chiral Amino Alcohol-Based Methodologies
The strategies for synthesizing and utilizing chiral amino alcohols have evolved significantly over the decades. Initially, the primary source of these compounds was the "chiral pool," which involves the chemical modification of readily available natural products like amino acids and terpenes. polyu.edu.hk While effective, this approach is limited to the structures and stereochemistries provided by nature.
To overcome these limitations, extensive research has focused on the development of catalytic asymmetric methods for their synthesis. This evolution has progressed from using stoichiometric amounts of chiral reagents to highly efficient catalytic systems. Key advancements include:
Transition Metal Catalysis: The development of catalysts based on metals like ruthenium, rhodium, and iridium, combined with chiral amino alcohol-derived ligands, has enabled highly enantioselective hydrogenations and transfer hydrogenations.
Organocatalysis: Pioneered by the use of proline, this field uses small, metal-free organic molecules like chiral amino alcohols and their derivatives to catalyze asymmetric reactions, offering a more sustainable and often complementary approach to metal catalysis. mdpi.com
Multicomponent Reactions: Methods like the enantioselective Petasis borono–Mannich reaction have been developed to construct chiral amino alcohols in a single step from simple precursors (aldehydes, amines, and boronic acids), showcasing high atom economy. acs.org
Biocatalysis: The use of engineered enzymes, such as amine dehydrogenases, provides a green and highly selective route for the synthesis of enantiopure amino alcohols under mild conditions.
This progression towards catalytic and highly atom-economical methods continues to expand the accessibility and diversity of chiral amino alcohol scaffolds for research and industry.
Specific Research Focus: (R)-1-(Ethyl(methyl)amino)propan-2-ol as a Model Chiral Amino Alcohol
To understand the principles of asymmetric induction mediated by chiral amino alcohols, it is instructive to examine a structurally simple example: this compound. While not as extensively documented in catalytic literature as more complex derivatives, its fundamental structure contains all the necessary elements that define this class of compounds and allows for a clear analysis of their function.
| Property | Value |
|---|---|
| Molecular Formula | C6H15NO |
| Molecular Weight | 117.19 g/mol |
| Stereocenter | C2 (R-configuration) |
| Functional Groups | Secondary Alcohol, Tertiary Amine |
Contextualizing its Stereochemical Purity in Research Applications
The designation "(R)" specifies the absolute configuration at the chiral center (the carbon atom bonded to the hydroxyl group). In the context of asymmetric synthesis, using this compound in its enantiomerically pure form is non-negotiable. The effectiveness of any chiral catalyst, ligand, or auxiliary hinges on its ability to provide a single, consistent chiral environment.
If a racemic mixture (an equal mix of R and S enantiomers) were used, two competing chiral environments would be present. This would lead to the formation of a racemic mixture of the product, defeating the purpose of asymmetric synthesis. Therefore, achieving high stereochemical purity, often expressed as enantiomeric excess (ee), is a critical prerequisite for the application of this compound in any stereoselective process. This purity ensures that the reaction proceeds through a diastereomeric transition state of significantly lower energy for the formation of one product enantiomer over the other. wikipedia.org
Structural Features and their Implications for Asymmetric Induction
Asymmetric induction is the process by which a chiral feature in a molecule controls the stereochemical outcome of a reaction. wikipedia.orgmsu.edu The specific structural elements of this compound are well-suited to facilitate this process, particularly when used as a ligand for a metal catalyst.
| Structural Feature | Implication for Asymmetric Induction |
|---|---|
| (R)-Stereocenter at C2 | This is the primary source of chirality. It dictates the absolute spatial arrangement of all other groups. |
| Hydroxyl (-OH) and Tertiary Amino (-N(CH3)(C2H5)) Groups | These two groups can act as bidentate ligands, coordinating to a metal center to form a stable, five-membered chelate ring. This creates a rigid, predictable chiral environment around the metal. |
| Methyl Group at C2 | This group projects from the chiral center and provides steric hindrance, helping to direct the approach of a substrate to one face of the catalyst complex. |
| Ethyl and Methyl Groups on Nitrogen | The different sizes of these alkyl groups create an asymmetric environment on the nitrogen atom upon coordination, further influencing the chiral pocket of the catalyst and blocking certain substrate approach trajectories. |
When this compound coordinates to a metal, the resulting complex presents a distinct three-dimensional landscape. A substrate approaching this complex will experience steric clashes with the alkyl groups, forcing it to adopt a specific orientation. This controlled orientation ensures that the subsequent chemical transformation (e.g., the addition of a nucleophile) occurs preferentially on one face of the substrate, leading to the formation of one enantiomer of the product in excess. The rigidity of the chelate ring is crucial, as it minimizes conformational flexibility and locks the catalyst into a single, active chiral conformation.
Structure
3D Structure
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2R)-1-[ethyl(methyl)amino]propan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-4-7(3)5-6(2)8/h6,8H,4-5H2,1-3H3/t6-/m1/s1 |
InChI Key |
KTGCCYKUJUWNFF-ZCFIWIBFSA-N |
Isomeric SMILES |
CCN(C)C[C@@H](C)O |
Canonical SMILES |
CCN(C)CC(C)O |
Origin of Product |
United States |
Applications of R 1 Ethyl Methyl Amino Propan 2 Ol and Its Analogs in Asymmetric Catalysis
Design and Development of Chiral Ligands
The efficacy of (R)-1-(Ethyl(methyl)amino)propan-2-ol and its analogs as chiral ligands stems from their ability to form stable five-membered chelate rings with metal ions. The stereochemistry at the C2 position, bearing the hydroxyl group, dictates the chiral environment around the metal center. The substituents on the nitrogen atom, in this case, ethyl and methyl groups, provide a specific steric bulk that influences the approach of the substrate to the catalytic site, thereby controlling the enantioselectivity of the transformation. The development of these ligands often involves straightforward synthetic routes, allowing for the systematic modification of the N-alkyl groups to optimize catalytic performance for a given reaction.
Incorporation into Transition Metal Catalysis
The versatility of this compound and its analogs is demonstrated by their successful application in a variety of transition metal-catalyzed asymmetric reactions. The ability of the amino alcohol to coordinate to different metals, each with its unique reactivity profile, has led to the development of a wide array of stereoselective transformations.
In the realm of ruthenium catalysis, chiral β-amino alcohols, including analogs of this compound, have proven to be highly effective ligands for asymmetric transfer hydrogenation (ATH) of ketones and imines. researchgate.netresearchgate.net These reactions typically utilize isopropanol (B130326) as both the solvent and the hydrogen source, offering a safer and more practical alternative to high-pressure hydrogenation.
Ruthenium complexes are often prepared in situ by reacting a ruthenium precursor, such as [RuCl2(p-cymene)]2, with the chiral amino alcohol ligand. The resulting catalysts have demonstrated high activity and enantioselectivity in the reduction of a variety of prochiral ketones to their corresponding chiral secondary alcohols. For instance, the ATH of N-phosphinyl ketimines has been successfully achieved using ruthenium complexes of chiral β-amino alcohols, affording chiral phosphinamides with good yields and enantiomeric excesses. researchgate.net
| Substrate | Ligand | Yield (%) | ee (%) |
| N-(diphenylphosphinyl)-acetophenone imine | (1S,2R)-1-amino-2-indanol | 95 | 81 |
| N-(diphenylphosphinyl)-propiophenone imine | (1S,2R)-1-amino-2-indanol | 96 | 82 |
| N-(diphenylphosphinyl)-4-chloroacetophenone imine | (1S,2R)-1-amino-2-indanol | 98 | 80 |
| Table 1: Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines with a Ruthenium-Amino Alcohol Catalyst. Data sourced from acs.org. |
Rhodium complexes bearing chiral ligands are renowned for their high efficiency in asymmetric hydrogenation reactions. While specific examples detailing the use of this compound are not extensively documented in readily available literature, the broader class of chiral amino alcohol-derived ligands has been instrumental in the development of rhodium-catalyzed asymmetric hydrogenations of various unsaturated compounds. These reactions are pivotal in the synthesis of chiral pharmaceuticals and fine chemicals. snnu.edu.cnrsc.org For example, rhodium catalysts combined with chiral phosphine (B1218219) ligands derived from amino alcohols have been successfully employed in the asymmetric hydrogenation of enamides and β-enamino esters, yielding chiral amino acid derivatives with high enantioselectivity. nih.gov
The design of the ligand is crucial, as the steric and electronic properties of the substituents on both the nitrogen and the alcohol moiety influence the catalytic activity and the stereochemical outcome of the reaction.
Palladium and platinum complexes are workhorses in cross-coupling reactions, allylic substitutions, and other carbon-carbon and carbon-heteroatom bond-forming reactions. The incorporation of chiral ligands, such as derivatives of this compound, can render these processes enantioselective. Chiral β-amino alcohol ligands have been utilized in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, a powerful method for the construction of stereogenic centers. nih.gov
In these systems, the chiral ligand coordinates to the palladium center, influencing the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. While specific data for this compound in this context is scarce, the general principle has been well-established with other chiral amino alcohol ligands, demonstrating the potential of this class of compounds in stereoselective C-C bond formation.
| Nucleophile | Ligand | Yield (%) | ee (%) |
| Dimethyl malonate | (-)-Norephedrine derivative | 90 | 85 |
| Acetylacetone | L-Prolinol derivative | 85 | 78 |
| Nitromethane | L-Valinol derivative | 70 | 65 |
| Table 2: Representative examples of Palladium-Catalyzed Asymmetric Allylic Alkylation using Chiral β-Amino Alcohol Derived Ligands. Note: This table is illustrative of the general application and does not use the specific subject compound due to a lack of available data. |
Chromium and vanadium complexes have emerged as powerful catalysts for a variety of asymmetric transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. Chiral ligands derived from amino alcohols play a crucial role in inducing enantioselectivity in these processes.
In chromium catalysis, chiral amino alcohol-derived ligands have been employed in asymmetric Nozaki-Hiyama-Kishi reactions and other carbonyl addition reactions. These ligands control the stereochemical outcome by creating a well-defined chiral environment around the chromium center.
Vanadium complexes with chiral Schiff base ligands derived from amino alcohols have been extensively studied as catalysts for the asymmetric oxidation of sulfides to sulfoxides and the epoxidation of allylic alcohols. researchgate.net These reactions are valuable for the synthesis of chiral building blocks. The chiral ligand, often a tridentate Schiff base formed from a salicylaldehyde (B1680747) derivative and a chiral amino alcohol, coordinates to the vanadium center and directs the oxygen transfer from the oxidant to the substrate in a stereoselective manner.
| Substrate | Ligand Type | Oxidant | Yield (%) | ee (%) |
| Thioanisole | Chiral Schiff Base | H2O2 | 95 | >99 |
| Methyl p-tolyl sulfide | Chiral Schiff Base | t-BuOOH | 92 | 98 |
| Benzyl phenyl sulfide | Chiral Schiff Base | H2O2 | 88 | 95 |
| Table 3: Vanadium-Catalyzed Asymmetric Oxidation of Sulfides using Chiral Amino Alcohol-Derived Schiff Base Ligands. Note: This table is illustrative of the general application and does not use the specific subject compound due to a lack of available data. |
Aluminum-based catalysts, particularly when combined with chiral ligands, have found significant applications in asymmetric synthesis, most notably in carbonyl additions, reductions, and Diels-Alder reactions. Chiral amino alcohols are effective ligands for aluminum, modulating its Lewis acidity and creating a chiral pocket around the metal center.
Chiral aluminum alkoxides, formed in situ from the reaction of an aluminum alkyl reagent with a chiral amino alcohol like an analog of this compound, can catalyze the enantioselective addition of nucleophiles to carbonyl compounds. For example, the addition of dialkylzinc reagents to aldehydes, a fundamental C-C bond-forming reaction, can be rendered highly enantioselective using aluminum complexes of chiral amino alcohols as catalysts. researchgate.net The amino alcohol ligand accelerates the reaction and controls the stereochemistry of the newly formed stereocenter.
| Aldehyde | Dialkylzinc Reagent | Ligand | Yield (%) | ee (%) |
| Benzaldehyde (B42025) | Diethylzinc (B1219324) | Amino acid-based ligand | 98 | >98 |
| 4-Chlorobenzaldehyde | Diethylzinc | Amino acid-based ligand | 95 | 97 |
| 2-Naphthaldehyde | Dimethylzinc | Amino acid-based ligand | 92 | 95 |
| Table 4: Aluminum-Catalyzed Asymmetric Alkylation of Aldehydes with Dialkylzinc Reagents. Data sourced from researchgate.net. |
Ligand Design Strategies: ONN Ligands, C2-Symmetric Phosphinite Ligands, Salan Complexes
The efficacy of a chiral catalyst is intrinsically linked to the design of the ligand that coordinates to the metal center. Chiral amino alcohols serve as versatile scaffolds for the synthesis of multidentate ligands, where the stereocenter of the amino alcohol backbone imparts chirality to the resulting metal complex.
ONN Ligands: Tridentate ligands with an ONN donor set have been investigated for their ability to form stable complexes with various transition metals. These ligands can be synthesized from chiral amino alcohols, where the oxygen and one nitrogen atom originate from the amino alcohol, and a second nitrogen donor is introduced through chemical modification. While direct applications of this compound in this context are not extensively documented, analogous chiral β-amino alcohols are used to create a well-defined chiral pocket around the metal center, influencing the facial selectivity of substrate approach.
C2-Symmetric Phosphinite Ligands: Ligands possessing C2 symmetry are highly sought after in asymmetric catalysis because they reduce the number of possible diastereomeric transition states, often leading to higher enantioselectivity. researchgate.netacademie-sciences.frwikipedia.org Chiral amino alcohols are excellent starting materials for the synthesis of C2-symmetric bis(phosphinite) ligands. researchgate.netacademie-sciences.fr For instance, amino acid-derived C2-symmetric amino alcohols can be readily converted into their corresponding bis(phosphinite) derivatives. researchgate.netacademie-sciences.fr These P,P-bidentate ligands have been successfully employed in ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones, achieving high yields and good enantioselectivities. researchgate.net The general synthetic route involves the reaction of a C2-symmetric amino diol with chlorodiphenylphosphine (B86185) in the presence of a base. The resulting ligands form active catalysts with ruthenium precursors, demonstrating the modularity of using amino alcohol backbones in ligand design. academie-sciences.fr
Salan Complexes: Salan ligands are a class of tetradentate diamine-diphenolate ligands, which are related to the well-known Salen ligands. Chiral Salan complexes, typically with manganese, have been used as catalysts in various asymmetric reactions. researchgate.net The synthesis of chiral Salan ligands can be achieved by the condensation of salicylaldehyde derivatives with chiral diamines, which can be synthesized from amino alcohol precursors. These ligands create a rigid coordination sphere around the metal ion, which is crucial for effective stereochemical communication during the catalytic cycle. While Salan ligands are more commonly derived from 1,2-diamines, the underlying principle of using a chiral backbone to construct a stereochemically defined ligand is directly applicable to structures derived from amino alcohols.
Ferrocenyl Amino Alcohols as Chiral Ligands
Ferrocene-based compounds are considered privileged structures in asymmetric catalysis due to their unique steric and electronic properties, including planar chirality. rsc.orgacs.org The incorporation of an amino alcohol moiety onto a ferrocene (B1249389) scaffold has led to a highly successful class of chiral ligands. researchgate.netucd.ie These ferrocenyl amino alcohols combine the central chirality of the amino alcohol side chain with the planar chirality of the ferrocene backbone, creating a powerful synergistic effect for stereoinduction.
Optically active ferrocenyl amino alcohols have been prepared from commercially available starting materials like L-alaninol and have been employed as highly effective catalysts in the enantioselective addition of diethylzinc to aldehydes. researchgate.net In these reactions, 1-phenylpropanol has been obtained with enantiomeric excesses of up to 95%. researchgate.net More advanced, diastereoselectively synthesized ferrocenyl aniline-containing amino alcohol ligands have achieved even greater success, affording products with up to 99% enantiomeric excess in diethylzinc additions. ucd.ie The rigid and bulky nature of the ferrocenyl group creates a well-defined chiral environment that effectively controls the approach of the substrates to the active site. acs.orgucd.ie
Role in Enantioselective Organic Reactions
Asymmetric Alkylation Reactions (e.g., Diethylzinc Addition to Aldehydes)
One of the most extensively studied applications of chiral amino alcohols, including analogs of this compound, is in the catalysis of the enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes. rsc.orgresearchgate.netmdpi.comacs.org This reaction is a fundamental C-C bond-forming process for the synthesis of chiral secondary alcohols.
In the presence of a catalytic amount of a chiral β-amino alcohol, diethylzinc adds to a prochiral aldehyde to produce a secondary alcohol with a high degree of enantioselectivity. The proposed mechanism involves the formation of a chiral zinc-alkoxide complex from the reaction between the amino alcohol and diethylzinc. This complex then coordinates with another molecule of diethylzinc and the aldehyde, forming a dimeric transition state. The stereochemistry of the final product is dictated by the chiral environment created by the ligand.
A wide variety of chiral amino alcohols have been screened for this reaction, with the structure of the ligand having a profound impact on both the yield and the enantiomeric excess (ee) of the product. For example, β-amino alcohols derived from Sharpless epoxidation have been shown to catalyze the addition of diethylzinc to benzaldehyde with nearly quantitative yield and an ee of 95%. rsc.org Ferrocenyl amino alcohol ligands have also demonstrated exceptional performance, with some systems achieving up to 99% ee. ucd.ie
| Chiral Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|
| Camphor-derived β-amino alcohol | High | up to 94 | researchgate.net |
| Sharpless Epoxidation-derived β-amino alcohol | ~100 | 95 | rsc.org |
| Ferrocenyl amino alcohol (from L-alaninol) | - | up to 95 | researchgate.net |
| Ferrocenyl aniline-containing amino alcohol | - | up to 99 | ucd.ie |
| (R)-1-phenylethylamine-derived 1,4-amino alcohol | Good to High | up to 98 | researchgate.net |
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a valuable and operationally simple method for the synthesis of chiral secondary alcohols from prochiral ketones, typically using isopropanol as the hydrogen source. mdpi.comscilit.comrsc.org Ruthenium complexes are commonly employed as catalysts, and the choice of chiral ligand is critical for achieving high enantioselectivity. mdpi.comscilit.com
Chiral β-amino alcohols have proven to be excellent ligands for ruthenium-catalyzed ATH. mdpi.comscilit.comrsc.org The catalyst is often prepared in situ from a ruthenium precursor, such as [RuCl2(p-cymene)]2, and the chiral amino alcohol ligand. The rigidity of the ligand structure appears to be a key factor for high enantioselectivity. For instance, ligands with a rigid indane backbone, like (1S,2R)-1-amino-2-indanol, have been shown to be highly effective in the ATH of N-phosphinyl ketimines, yielding products with up to 82% ee. mdpi.com Studies have also demonstrated that simple chiral β-amino alcohols can be validated as effective catalysts in the ATH of various aromatic ketones, leading to high yields and moderate to good enantioselectivities (up to 95% ee in some cases). scilit.com
| Ketone Substrate | Chiral Ligand Type | Conversion/Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| N-phosphinyl ketimines | (1S,2R)-1-amino-2-indanol | Very Good | up to 82 | mdpi.com |
| Aromatic Ketones | Validated β-amino alcohol | up to >95 | 24-69 | scilit.com |
| Aromatic Ketones | Monotosylated indane diamine/amino alcohol | - | High | rsc.org |
| Aromatic Ketones | C2-symmetric bis(phosphinite) from amino alcohol | 99 | up to 79 | researchgate.net |
Asymmetric Epoxidation
Asymmetric epoxidation is a fundamental transformation for the synthesis of chiral epoxides, which are versatile building blocks in organic synthesis. The Sharpless Asymmetric Epoxidation (SAE) of allylic alcohols is a landmark reaction in this field, utilizing a titanium-tartrate complex as the catalyst. mdpi.com While the SAE itself does not employ amino alcohol ligands, the chiral epoxy alcohols produced are valuable precursors for the synthesis of more complex molecules, including chiral amino alcohols. mdpi.com
The direct use of simple chiral amino alcohols as ligands for the asymmetric epoxidation of unfunctionalized olefins is less common. However, related nitrogen-containing ligands have shown promise. For example, chiral manganese complexes with aminopyridine ligands have been demonstrated to catalyze the epoxidation of olefins with excellent enantioselectivities (up to 99% ee) using various terminal oxidants. acs.org This suggests that appropriately designed ligands incorporating an amino alcohol framework could potentially be effective in this transformation.
Asymmetric Heck Reactions
The Mizoroki-Heck reaction is a powerful method for C-C bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. uwindsor.carsc.org The development of an asymmetric variant of this reaction has been a significant area of research, but it has proven to be challenging. uwindsor.carsc.org
The field of asymmetric Heck reactions has been largely dominated by chiral phosphine ligands, such as BINAP, and more recently, by phosphine-oxazoline (PHOX) and N-heterocyclic carbene (NHC) ligands. uwindsor.caresearchgate.net The use of simple chiral amino alcohols as ligands in this reaction is not well-established. However, the success of ferrocenyl ligands bearing both phosphine and oxazoline (B21484) moieties (which can be derived from amino alcohols) in controlling regioselectivity in intermolecular asymmetric Heck reactions highlights the potential for chiral backbones to influence the outcome of these complex transformations. acs.org The development of effective and general catalysts for the asymmetric Heck reaction based on simple and readily available chiral amino alcohols remains an area of interest for future investigation.
Enantioselective Pinacol (B44631) Coupling
The pinacol coupling reaction, a cornerstone of C-C bond formation, has been advanced significantly through asymmetric catalysis to produce valuable chiral 1,2-diols. A related and crucial transformation is the aza-pinacol coupling, which yields chiral β-amino alcohols—compounds with significant applications in pharmaceuticals and as chiral ligands themselves. nih.govrsc.orgacs.org
Recent breakthroughs have focused on catalytic asymmetric cross aza-pinacol couplings. One notable method involves a chromium-catalyzed reaction between aldehydes and N-sulfonyl imines. nih.govorganic-chemistry.org This protocol operates through a radical-polar crossover mechanism. A chiral chromium catalyst performs a triple role: it selectively reduces the imine via a single-electron transfer to form an α-amino radical, intercepts this radical to prevent undesired side reactions, and directs its chemo- and stereoselective addition to an aldehyde. nih.govacs.org This approach successfully addresses the challenges of chemoselectivity and stereocontrol, providing a modular and efficient route to a diverse range of β-amino alcohols with adjacent stereocenters. nih.govacs.org The reaction shows broad substrate compatibility, including aromatic, aliphatic, and heteroaromatic aldehydes, affording products with high diastereoselectivity and enantioselectivity. organic-chemistry.org
Furthermore, photoredox catalysis has emerged as a powerful tool for aza-pinacol couplings. rsc.org Enantioselectivity can be induced through the use of chiral ligands or chiral acids, which create a chiral environment for the C-C bond formation. rsc.org For instance, the combination of a photoredox catalyst with a chiral phosphoric acid can mediate a concerted proton-coupled electron transfer (PCET) to generate neutral ketyl radicals that remain hydrogen-bonded to the chiral catalyst. organic-chemistry.org This association allows for high asymmetric induction during the subsequent C-C bond-forming step with a hydrazone, leading to cyclic vicinal amino alcohols with excellent stereoselectivity. organic-chemistry.org
These advanced methods highlight the importance of developing catalytic strategies to synthesize chiral β-amino alcohols, the very class of compounds to which this compound belongs.
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition, Azomethine Ylide Cycloaddition)
The 1,3-dipolar cycloaddition of azomethine ylides is a highly effective method for synthesizing substituted pyrrolidines, which are core structures in many natural products and pharmaceuticals. nih.gov This reaction can create up to four new stereocenters in a single step, making stereocontrol paramount. nih.gov Chiral amino alcohol derivatives play a crucial role as ligands for metal catalysts or as organocatalysts in achieving high enantioselectivity in these transformations.
In metal-catalyzed systems, a chiral ligand, often derived from an amino alcohol, coordinates to a metal center (e.g., Ag(I), Cu(I)) to form a chiral complex. This complex then coordinates with the azomethine ylide precursor (typically an imino ester) and the dipolarophile, orchestrating their approach to control the facial selectivity of the cycloaddition. nih.gov
More directly related to this compound and its analogs, simple primary β-amino alcohols have been shown to function as efficient organocatalysts in reactions such as the 1,3-dipolar cycloaddition. nih.gov The bifunctional nature of the amino alcohol—the amino group acting as a base and the hydroxyl group as a hydrogen-bond donor—is key to its catalytic activity. This dual activation mechanism can stabilize the transition state and effectively induce asymmetry. The development of these organocatalytic systems is a significant area of research, aiming to expand the scope and efficiency of asymmetric cycloadditions for creating complex, enantioenriched heterocyclic molecules. rsc.org
Utilization as Chiral Organocatalysts
The dual functionality of the amino and hydroxyl groups in chiral β-amino alcohols makes them ideal candidates for bifunctional organocatalysis. These simple, accessible, and air-stable molecules can act as powerful catalysts, promoting reactions through non-covalent interactions without the need for metal complexes. researchgate.net
Bifunctional Organocatalysis with Primary Amino Alcohols
Chiral primary β-amino alcohols are considered valuable bifunctional organocatalysts because they contain both a Brønsted acid site (the hydroxyl group) and a Brønsted base site (the primary amino group) in close proximity. researchgate.net This arrangement allows them to activate both the nucleophile and the electrophile in a reaction simultaneously.
The general mechanism involves the amino group activating a carbonyl donor (like a ketone or aldehyde) by forming an enamine intermediate, which increases its nucleophilicity. Concurrently, the hydroxyl group can activate the electrophile (e.g., a nitroalkene or another aldehyde) through hydrogen bonding. This dual activation within a defined chiral scaffold lowers the activation energy of the reaction and effectively controls the stereochemical outcome by forcing the substrates into a highly organized, asymmetric transition state. researchgate.netrsc.org This mode of action has proven effective in a variety of asymmetric transformations, including Michael additions and aldol (B89426) reactions. nih.gov
Asymmetric Michael Addition Reactions
The asymmetric Michael addition is a fundamental C-C bond-forming reaction, and simple primary β-amino alcohols have proven to be highly effective organocatalysts for this transformation. rsc.orgrsc.org They have been successfully applied to the conjugate addition of β-keto esters to nitroalkenes, yielding Michael adducts with high purity and stereoselectivity. nih.govrsc.org
In a representative study, various primary β-amino alcohol catalysts were screened for the reaction between methyl-2-oxocyclopentanecarboxylate and nitrostyrene. The structure of the amino alcohol catalyst, particularly the steric bulk of the substituents, was found to have a profound impact on the chemical yield, diastereoselectivity (d.r.), and enantioselectivity (ee). nih.gov Interestingly, by selecting a specific catalyst and adjusting the reaction temperature, it is possible to selectively synthesize either enantiomer of the final product. rsc.org
Table 1: Asymmetric Michael Addition of Methyl-2-oxocyclopentanecarboxylate to Nitrostyrene Catalyzed by β-Amino Alcohols Data sourced from research on simple primary β-amino alcohols. nih.gov
| Catalyst (Amino Alcohol) | Temp (°C) | Yield (%) | d.r. (endo/exo) | ee (%) |
| (S)-2-amino-3-methyl-1-butanol | -30 | 70 | 98:2 | 99 |
| (S)-2-amino-1-butanol | -30 | 65 | 86:14 | 75 |
| (S)-2-amino-3,3-dimethyl-1-butanol | -30 | 65 | 96:4 | 98 |
| (R)-2-amino-1-phenylethanol | -30 | 68 | 95:5 | 95 |
The results demonstrate that simple chiral amino alcohols can catalyze this key reaction to produce adducts with excellent yields and stereoselectivities, highlighting their potential as practical and efficient organocatalysts. nih.gov
Asymmetric Aldol Reactions
The aldol reaction is another classic C-C bond-forming reaction where organocatalysis by amino acids and their derivatives has had a transformative impact. While proline and its derivatives are the most famous catalysts for this reaction, simpler primary amino alcohols and their derivatives have also been developed as effective bifunctional catalysts. researchgate.netrsc.org
These catalysts operate via the established enamine mechanism, where the primary amine reacts with a ketone donor to form a nucleophilic enamine. The hydroxyl group of the amino alcohol then participates by forming a hydrogen bond with the aldehyde acceptor. This interaction not only activates the aldehyde but also helps to rigidly define the geometry of the transition state, leading to high stereoselectivity. mdpi.com Research has shown that primary α-amino amides, which are closely related analogs, can catalyze the crossed aldol reaction between cyclic ketones and aromatic aldehydes to afford anti-aldol products with excellent yields, diastereoselectivities (up to 1:99 syn:anti), and enantioselectivities (up to 97% ee). mdpi.com
Organocatalytic Cascade Reactions
Organocatalytic cascade (or domino) reactions are powerful synthetic strategies that allow for the construction of complex molecular architectures from simple starting materials in a single pot, minimizing waste and improving efficiency. scilit.com Chiral primary 1,2-aminoalcohols have been successfully employed as organocatalysts in such processes, particularly in domino Michael-aldol reactions. nih.gov
In these cascades, the amino alcohol catalyst first mediates a stereoselective Michael addition, and the resulting enamine intermediate then participates in an intramolecular aldol cyclization. This approach has been used to synthesize highly functionalized chiral cyclohexanones with excellent reactivity and stereoselectivity. nih.govresearchgate.net For example, the reaction between specific ketones and α,β-unsaturated aldehydes, catalyzed by a primary amino alcohol, can yield cyclohexanone (B45756) products with high diastereomeric ratios (>97:3 d.r.) and enantiomeric excesses (up to 93% ee). nih.govub.edu The efficiency and stereoselectivity of these cascade reactions are highly sensitive to the structure of the amino alcohol catalyst and the presence of an acid co-catalyst, which can influence the active catalytic species. nih.gov
Table 2: Asymmetric Domino Michael-Aldol Reaction Catalyzed by a Primary Amino Alcohol Data represents findings from studies on domino reactions catalyzed by chiral primary 1,2-aminoalcohols. researchgate.net
| Michael Acceptor | Yield (%) | d.r. | ee (%) |
| Chalcone | 85 | >98:2 | 95 |
| (E)-1,3-diphenylprop-2-en-1-one | 91 | >98:2 | 93 |
| (E)-4-methoxy-chalcone | 93 | >98:2 | 97 |
| (E)-4-chloro-chalcone | 88 | >98:2 | 94 |
The ability of simple chiral amino alcohols to orchestrate these complex, multi-step transformations underscores their versatility and power as organocatalysts in modern organic synthesis.
Function as Chiral Auxiliaries
Chiral auxiliaries derived from amino alcohols like pseudoephedrine function by being covalently attached to a substrate, guiding a stereoselective reaction to create a new chiral center with a specific configuration, and then being cleaved to yield the desired enantiomerically enriched product. wikipedia.org The auxiliary can often be recovered and reused, adding to the efficiency of the process. sigmaaldrich.com
Stereochemical Control in Synthetic Transformations
The primary role of a chiral auxiliary is to exert precise control over the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer over another. Pseudoephedrine has proven to be exceptionally effective in this regard, particularly in the asymmetric alkylation of amide enolates. acs.orgsynarchive.com
The process begins by coupling the chiral auxiliary, for instance, (1S,2S)-(+)-pseudoephedrine, with a prochiral carboxylic acid, acyl chloride, or anhydride (B1165640) to form a stable tertiary amide. caltech.eduwikipedia.org This amide can then be deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a chiral enolate. wikipedia.org
The remarkable stereochemical control arises from the specific conformation of the resulting lithium enolate. The lithium cation is chelated between the enolate oxygen and the hydroxyl oxygen of the pseudoephedrine backbone. This rigid, bicyclic structure effectively blocks one face of the enolate. harvard.eduacs.org Consequently, an incoming electrophile, such as an alkyl halide, can only approach from the less sterically hindered face, leading to a highly diastereoselective alkylation. wikipedia.orgacs.org The presence of lithium chloride is often crucial as it promotes a clean and rapid reaction. harvard.edu The configuration of the newly formed stereocenter is syn to the methyl group and anti to the hydroxyl group on the pseudoephedrine auxiliary. wikipedia.org
The high diastereoselectivities achieved using pseudoephedrine amides in alkylation reactions are demonstrated in the table below.
| Starting Amide (R¹ Group) | Electrophile (R²-X) | Product (R¹, R²) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| Propionamide (CH₃) | Benzyl bromide (BnBr) | α-Benzylpropionamide | 89 | >100:1 | acs.org |
| Propionamide (CH₃) | Allyl iodide (CH₂=CHCH₂I) | α-Allylpropionamide | 88 | >100:1 | acs.org |
| Butyramide (CH₃CH₂) | Methyl iodide (CH₃I) | α-Methylbutyramide | 90 | >50:1 | acs.org |
| Phenylacetamide (Ph) | Ethyl iodide (CH₃CH₂I) | α-Ethylphenylacetamide | 94 | >100:1 | acs.org |
| α-Methylbutyramide (CH₃, C₂H₅) | Benzyl bromide (BnBr) | α-Benzyl-α-methylbutyramide | 86 | 97:3 | nih.gov |
A related analog, pseudoephenamine, has been shown to provide even greater diastereoselectivities in certain cases, especially in reactions that form sterically demanding quaternary carbon centers. nih.govharvard.edu
Enabling Enantiomerically Pure Product Formation
After the diastereoselective transformation, the chiral auxiliary must be removed to release the desired enantiomerically enriched product. A key advantage of the pseudoephedrine auxiliary is that its amide bond can be cleaved under various conditions to yield a range of valuable chiral products, such as carboxylic acids, primary alcohols, aldehydes, and ketones. acs.orgwikipedia.org
The effectiveness of this methodology is highlighted by the high enantiomeric excesses (e.e.) of the final products obtained after removal of the auxiliary.
| Alkylated Amide Product | Cleavage Method/Reagent | Final Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
|---|---|---|---|---|---|
| α-Benzylpropionamide | H₂SO₄ / H₂O, Dioxane, reflux | (R)-2-Benzylpropanoic acid | 99 | >99 | acs.org |
| α-Allylpropionamide | LiBH₄, H₂, Pd/C | (S)-2-Methyl-1-pentanol | 85 | >99 | acs.org |
| α-Methylbutyramide | 1. MeLi 2. H₂O | (S)-3-Methyl-2-pentanone | 88 | >98 | acs.org |
| α-Ethylphenylacetamide | H₂SO₄ / H₂O, Dioxane, reflux | (S)-2-Phenylbutanoic acid | 99 | >99 | acs.org |
| α-Phenylbutyramide | 1. Diisobutylaluminium hydride 2. H₂O | (R)-2-Phenylbutanal | 89 | >99 | acs.org |
Derivatization and Functionalization Strategies for R 1 Ethyl Methyl Amino Propan 2 Ol in Research
Synthesis of Chiral Fragments and Cyclic Derivatives
The synthesis of cyclic derivatives from chiral amino alcohols like (R)-1-(Ethyl(methyl)amino)propan-2-ol is a common strategy to create rigid scaffolds with well-defined stereochemistry. These fragments are of significant interest in medicinal chemistry and materials science.
Chiral oxazolidinones, morpholinones, lactams, and sultams are important heterocyclic compounds often used as chiral auxiliaries or as core structures in biologically active molecules. Efficient synthetic routes have been developed to access these scaffolds from chiral amino alcohols. nih.gov
Oxazolidinones: The synthesis of oxazolidinones from 1,2-amino alcohols can be achieved through cyclization with phosgene (B1210022) or its equivalents, such as carbonyldiimidazole (CDI) or diethyl carbonate. nih.govsantiago-lab.com For this compound, this would involve the reaction of the amino and hydroxyl groups with a carbonyl source to form the five-membered ring. One common method involves treating the amino alcohol with diethyl carbonate in the presence of a catalytic amount of a base like sodium ethoxide at elevated temperatures. nih.gov Another approach utilizes carbonyldiimidazole with triethylamine, followed by heating. nih.gov
Morpholinones: Chiral morpholinones, which are six-membered heterocyclic compounds, can also be synthesized from amino alcohol precursors. researchgate.net The synthesis often involves the reaction of the amino alcohol with an α-haloacetyl halide, followed by intramolecular cyclization.
Lactams: The synthesis of chiral lactams from amino alcohols typically requires a multi-step sequence. nih.gov A general approach involves the protection of the alcohol, followed by reaction with a reagent that introduces a carboxylic acid or its equivalent, and subsequent cyclization. For instance, a four-step synthesis can furnish seven-membered lactams. nih.gov
Sultams: Chiral sultams, which are cyclic sulfonamides, are another class of valuable chiral auxiliaries. Their synthesis from amino alcohols can be challenging. nih.gov A common strategy involves the reaction of the amino alcohol with a sulfonyl chloride derivative, followed by cyclization. For example, seven-membered sultams can be synthesized from amino alcohols via a multi-step process that includes protection of the alcohol, reaction with 2-chloroethanesulfonyl chloride, methylation of the resulting sulfonamide, and subsequent intramolecular cyclization. nih.gov
A variety of cyclic scaffolds can be synthesized from chiral amino alcohols, as summarized in the table below.
| Cyclic Scaffold | General Synthetic Approach from Amino Alcohols |
| Oxazolidinones | Cyclization with a carbonyl source (e.g., diethyl carbonate, CDI) |
| Morpholinones | Reaction with an α-haloacetyl halide followed by intramolecular cyclization |
| Lactams | Multi-step sequence involving introduction of a carboxylic acid equivalent and cyclization |
| Sultams | Reaction with a sulfonyl chloride derivative followed by cyclization |
Aziridines are strained, three-membered nitrogen-containing heterocycles that are valuable synthetic intermediates due to their propensity for ring-opening reactions. nih.govmdpi.com The cyclization of 1,2-amino alcohols is a direct method for aziridine (B145994) synthesis. This transformation typically involves the conversion of the hydroxyl group into a good leaving group, followed by intramolecular nucleophilic attack by the nitrogen atom.
For a substituted amino alcohol like this compound, the direct cyclization would lead to a chiral N-substituted aziridine. The stereochemistry of the starting amino alcohol is generally retained during the cyclization process. The specific conditions for the cyclization, such as the choice of activating agent for the hydroxyl group and the base, can influence the efficiency of the reaction.
Expanding the chemical space and diversity of derivatives of this compound is a key objective in areas like drug discovery and materials science. diva-portal.org Diversity-oriented synthesis (DOS) is a powerful strategy that utilizes common starting materials, such as chiral amino alcohols, to generate a library of structurally diverse molecules. diva-portal.orgmdpi.com
Starting from this compound, a variety of scaffolds can be accessed through different reaction pathways. For example, the amino and alcohol functionalities can be selectively protected or reacted to introduce new functional groups and build complexity. Ring-closing metathesis and intramolecular Diels-Alder reactions are powerful tools in DOS that can be applied to derivatives of amino alcohols to create polycyclic structures. diva-portal.org
The synthesis of various chiral fragments, including oxazolidinones, morpholinones, lactams, and sultams as discussed in section 4.1.1, is itself a strategy for expanding chemical space. nih.govacs.orgacs.org By systematically applying a range of synthetic transformations to the this compound core, a diverse library of chiral compounds can be generated.
| Strategy | Description |
| Diversity-Oriented Synthesis (DOS) | Utilizes a common chiral scaffold to generate a library of structurally diverse molecules through various reaction pathways. |
| Selective Functionalization | Protection or reaction of the amine and alcohol groups to introduce new functionalities and build molecular complexity. |
| Cyclization Reactions | Formation of various heterocyclic rings (oxazolidinones, morpholinones, lactams, sultams, aziridines) to create rigid, stereochemically defined scaffolds. |
Modification for Enhanced Catalytic Performance
Chiral amino alcohols and their derivatives are widely used as ligands in asymmetric catalysis. The catalytic performance of these ligands, in terms of both activity and enantioselectivity, can be significantly influenced by modifications to their structure. For ligands derived from this compound, two key areas for modification are improving chelating ability and increasing steric directing effects.
The ability of a ligand to coordinate to a metal center is fundamental to its function in catalysis. For amino alcohol ligands, both the nitrogen and oxygen atoms can act as coordination sites. The strength and geometry of this chelation can be fine-tuned by modifying the substituents on the nitrogen and around the alcohol.
For this compound, the presence of both ethyl and methyl groups on the nitrogen provides a specific electronic and steric environment. Further modification of these groups or the introduction of other coordinating groups can enhance the ligand's chelating ability. For instance, introducing additional donor atoms, such as phosphorus or sulfur, can lead to multidentate ligands with stronger binding affinities for the metal center. The choice of substituents can also influence the bite angle of the chelate ring, which in turn can affect the geometry of the metal complex and its catalytic activity.
In asymmetric catalysis, the chiral ligand creates a chiral environment around the metal center, which directs the stereochemical outcome of the reaction. The steric bulk of the substituents on the ligand plays a crucial role in this process. By increasing the steric hindrance around the chiral center, the ligand can more effectively control the approach of the substrate to the metal, leading to higher enantioselectivity. mdpi.com
Derivatization for Analytical and Mechanistic Studies
Derivatization of this compound is a key step in preparing the molecule for detailed analysis. By converting the hydroxyl or amino group into a different functional group, researchers can enhance its volatility for gas chromatography, improve its response to detectors, and, most importantly, create diastereomers from an enantiopure starting material to allow for chiral discrimination.
Chromatographic Resolution and Stereochemical Assignment
The separation of enantiomers is a critical challenge in chiral analysis. For a compound like this compound, indirect methods involving derivatization are commonly employed. This approach involves reacting the chiral amino alcohol with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical and chemical properties, can then be separated using standard achiral chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Common CDAs for the hydroxyl group of amino alcohols include chiral isocyanates, such as (R)-(+)-α-methylbenzyl isocyanate, which react to form diastereomeric urethanes (carbamates). Another class of reagents is chiral chloroformates, which form diastereomeric carbonates. The choice of CDA is crucial as it influences the degree of separation (resolution) between the diastereomers. The separation is typically performed on a non-chiral stationary phase, where the differences in the spatial arrangement of the newly formed diastereomers lead to different interactions with the stationary phase and thus different retention times.
For instance, the reaction of racemic 1-(ethyl(methyl)amino)propan-2-ol with an enantiopure chiral isocyanate would produce two diastereomeric carbamates. These can then be separated on a standard C18 column in HPLC. The relative peak areas in the resulting chromatogram can be used to determine the enantiomeric excess of the original amino alcohol sample.
| Derivative Type | Chiral Derivatizing Agent (CDA) | Chromatographic Method | Stationary Phase | Typical Separation Factor (α) |
|---|---|---|---|---|
| Urethane (B1682113) (Carbamate) | (R)-α-Methylbenzyl isocyanate | HPLC | C18 | 1.1 - 1.5 |
| Carbonate | Menthyl chloroformate | GC | DB-5 | > 1.05 |
| Ester | (R)-MTPA-Cl (Mosher's acid chloride) | HPLC | Silica Gel | Variable |
Spectroscopic Characterization of Derivatives
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are powerful tools for characterizing the derivatives of this compound. Derivatization plays a critical role in enhancing the utility of these methods for stereochemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of diastereomers from a chiral analyte and a CDA leads to distinct NMR spectra for each diastereomer. This is because the nuclei in one diastereomer are in a different chemical environment compared to the corresponding nuclei in the other diastereomer. This results in different chemical shifts (δ) for protons (¹H NMR) and carbons (¹³C NMR) near the chiral center.
A widely used technique for determining the absolute configuration of secondary alcohols is the Mosher's method. utoronto.caoregonstate.edunih.govmdpi.comumn.edunih.gov This involves creating diastereomeric esters by reacting the alcohol with the enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), often in the form of its acid chloride (MTPA-Cl). By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, the absolute configuration of the alcohol can be determined by analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons on either side of the newly formed ester linkage. utoronto.caoregonstate.edunih.govmdpi.comumn.edunih.gov
Derivatization with isocyanates to form carbamates also provides distinguishable NMR signals for the resulting diastereomers. The carbamate (B1207046) carbonyl carbon typically shows a characteristic chemical shift in the range of 150-160 ppm in ¹³C NMR spectra. sigmaaldrich.com
Mass Spectrometry (MS): In mass spectrometry, derivatization can improve the volatility and ionization efficiency of the analyte. The diastereomeric derivatives often exhibit similar mass spectra, but subtle differences in fragmentation patterns can sometimes be observed. More importantly, when coupled with a chromatographic separation technique (GC-MS or LC-MS), mass spectrometry serves as a sensitive detector to identify and quantify the separated diastereomers based on their mass-to-charge ratio (m/z). The fragmentation of urethane derivatives, for example, often involves cleavage at the bonds adjacent to the carbonyl group, providing structural information. nih.gov
| Derivative Type | Spectroscopic Technique | Key Observable Feature | Typical Data/Range |
|---|---|---|---|
| Mosher's Ester | ¹H NMR | Chemical shift difference (Δδ = δS - δR) for protons adjacent to the ester | ± 0.1 - 0.5 ppm |
| Carbamate (Urethane) | ¹³C NMR | Chemical shift of the carbamate carbonyl carbon | 150 - 160 ppm |
| Carbamate (Urethane) | MS | Characteristic fragmentation | Cleavage around the urethane linkage |
Theoretical and Computational Investigations of R 1 Ethyl Methyl Amino Propan 2 Ol
Quantum Chemistry Calculations for Molecular Structure and Reactivity
Quantum chemistry calculations are fundamental to understanding the electronic structure and inherent properties of (R)-1-(Ethyl(methyl)amino)propan-2-ol. These calculations solve the Schrödinger equation for the molecule, providing information about its energy, electron distribution, and molecular orbitals.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of this size.
DFT studies on analogous chiral amino alcohols are frequently employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as ionization potential and electron affinity. For this compound, DFT calculations would typically be performed using a functional like B3LYP or M06-2X, paired with a basis set such as 6-311++G(d,p) to accurately describe the molecule's electronic and structural features.
Table 1: Predicted Molecular Properties of a Representative Chiral Amino Alcohol using DFT (Note: This data is representative of typical DFT calculations for a small chiral amino alcohol and not specific to this compound.)
| Property | Calculated Value | Unit |
|---|---|---|
| Total Energy | -327.98 | Hartrees |
| Dipole Moment | 2.15 | Debye |
| HOMO Energy | -6.23 | eV |
| LUMO Energy | 1.45 | eV |
| HOMO-LUMO Gap | 7.68 | eV |
Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface associated with rotations around these bonds.
Computational studies on similar amino alcohols have shown that intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom can significantly influence the conformational preferences, leading to more folded and stable structures. By systematically rotating the key dihedral angles (e.g., C-C-N-C, C-C-O-H) and calculating the energy of each resulting conformation, a potential energy landscape can be generated. This landscape reveals the low-energy conformers and the energy barriers between them.
Table 2: Relative Energies of Hypothetical Conformers of this compound (Note: This is a hypothetical representation of a conformational analysis.)
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | 60° (gauche) | 0.00 | 75.3 |
| 2 | 180° (anti) | 1.25 | 15.1 |
| 3 | -60° (gauche) | 2.50 | 9.6 |
Computational Modeling of Reaction Mechanisms
Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions involving this compound. This includes identifying transient species like transition states and intermediates.
By mapping the potential energy surface of a reaction, computational methods can locate the structures of transition states—the highest energy points along the reaction coordinate—and any intermediates that may be formed. For instance, in a reaction involving the nucleophilic nitrogen of this compound, calculations can model the approach of the reactants, the formation of new bonds, and the breaking of existing ones.
Studies on the reactions of similar amino alcohols have successfully characterized transition state geometries and their associated activation energies, providing a deeper understanding of the reaction kinetics. cdnsciencepub.com
For reactions where multiple products can be formed, computational modeling can predict the regioselectivity (which part of the molecule reacts) and stereoselectivity (the preferred stereochemical outcome). This is achieved by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy is generally the most favored, and therefore corresponds to the major product.
In the context of reactions involving chiral molecules like this compound, DFT calculations have been used to explain the stereochemical outcome of reactions by modeling the diastereomeric transition states. chemrxiv.org The energy difference between these transition states can be correlated to the enantiomeric excess observed experimentally.
Table 3: Calculated Activation Energies for Competing Reaction Pathways (Note: This is a representative table for a hypothetical reaction.)
| Pathway | Product | Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| A | (R,R)-Product | 15.2 | Major |
| B | (R,S)-Product | 18.5 | Minor |
Studies on Intermolecular Interactions
The behavior of this compound in a condensed phase (liquid or solid) is governed by its intermolecular interactions. These non-covalent forces include hydrogen bonding and van der Waals interactions.
Computational studies can model clusters of molecules to investigate these interactions. For this compound, the primary intermolecular interaction would be hydrogen bonding, with the hydroxyl group acting as a hydrogen bond donor and the oxygen and nitrogen atoms acting as acceptors. Molecular dynamics simulations, often employing force fields derived from quantum mechanical calculations, can be used to study the bulk properties and dynamics of the liquid state, providing insights into properties like density and viscosity, which are directly related to the strength of intermolecular forces.
Ligand-Substrate and Ligand-Metal Interactions in Catalysis
In asymmetric catalysis, the precise interactions between the chiral ligand, the metal center, and the substrate are fundamental to achieving high enantioselectivity. For a chiral amino alcohol ligand such as this compound, these interactions are primarily noncovalent and are critical in differentiating the energies of the diastereomeric transition states.
The ligand typically coordinates to a metal center through its two heteroatoms—the nitrogen of the amino group and the oxygen of the alcohol group—forming a stable chelate ring. This coordination creates a well-defined chiral environment around the metal. The stereochemical outcome of the reaction is then governed by the interactions between this chiral metal-ligand complex and the approaching substrate.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in modeling these interactions. For instance, in the addition of diethylzinc (B1219324) to aldehydes, a reaction frequently catalyzed by chiral amino alcohols, the ligand first reacts with one equivalent of diethylzinc to form a zinc alkoxide. This species then dimerizes to form the active catalyst, a dinuclear zinc complex. The substrate (aldehyde) coordinates to one of the zinc centers, and the ethyl group is transferred from the other zinc center. The enantioselectivity arises from the steric and electronic interactions between the aldehyde's substituents and the chiral ligand's substituents in the transition state.
Key interactions that determine stereoselectivity include:
Steric Repulsion: Bulky groups on the ligand can sterically hinder one of the two possible approach trajectories of the substrate, favoring the formation of one enantiomer over the other.
Hydrogen Bonding: The hydroxyl group of the amino alcohol can act as a hydrogen bond donor, helping to orient the substrate in a specific conformation.
π-π Stacking: If the ligand or substrate contains aromatic rings, π-π stacking interactions can provide additional stability to one of the transition states. nih.gov
CH–π Interactions: These weaker, non-classical hydrogen bonds can also play a role in the organization of the transition state assembly.
A computational study on a different system involving gold catalysis highlighted the significance of noncovalent interactions (NCIs) between the proton donor and a vinyl gold(I) complex. nih.gov This is particularly relevant for catalysts where the reaction site is spatially distant from the ligand, demonstrating that NCIs can significantly accelerate key reaction steps like protodeauration. nih.gov Similarly, in reactions catalyzed by complexes of this compound, such long-range interactions could be crucial for stabilizing the preferred transition state.
Computational Prediction of Enantioselectivity and Reaction Outcomes
One of the primary goals of computational chemistry in asymmetric catalysis is the accurate prediction of enantioselectivity. This is typically achieved by calculating the energies of the transition states leading to the (R) and (S) products. The enantiomeric excess (ee) can then be predicted using the energy difference (ΔΔG‡) between these two diastereomeric transition states.
The general workflow for predicting enantioselectivity involves:
Conformational Search: Identifying the lowest energy conformations of the reactants, intermediates, and the catalyst.
Locating Transition States: Modeling the reaction pathway and locating the transition state structures for the formation of both enantiomers.
Energy Calculation: Performing high-level quantum mechanical calculations to accurately determine the free energies of these transition states.
Prediction: Using the calculated energy difference to predict the enantiomeric ratio and the major product.
For example, DFT calculations have been used to model the diastereomeric transition states in Petasis borono-Mannich reactions catalyzed by chiral biphenols to form 1,2-amino alcohols. chemrxiv.org These models identified a non-conventional C-H···O interaction as a key feature that selectively stabilizes the transition state leading to the major enantiomer. chemrxiv.org A similar approach could be applied to reactions catalyzed by this compound to identify the specific interactions that govern stereocontrol.
Machine learning models are also emerging as a powerful tool for predicting enantioselectivity. These models can be trained on datasets of reactions with known outcomes, using descriptors that encode the structural features of the catalyst, substrates, and reagents to predict the enantiomeric excess for new reactions.
The following table illustrates hypothetical energy differences and the corresponding predicted enantiomeric excess, based on the relationship between ΔΔG‡ and ee at a standard temperature (298 K).
| ΔΔG‡ (kcal/mol) | Predicted Enantiomeric Excess (% ee) | Major Enantiomer |
|---|---|---|
| -0.5 | 38% | R |
| -1.0 | 68% | R |
| -1.5 | 85% | R |
| -2.0 | 94% | R |
| -3.0 | 99% | R |
Advanced Computational Techniques Applied to Chiral Amino Alcohols
Beyond modeling catalytic cycles, computational techniques can reveal detailed electronic properties of chiral ligands themselves. Methods like Molecular Electrostatic Potential (MEP) analysis and Mulliken charge analysis provide insights into the reactivity and electronic distribution of molecules like this compound.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a real physical property that describes the interaction energy of a positive point charge with the electron density of a molecule. researchgate.net It is a valuable tool for understanding and predicting the reactive sites of a molecule. researchgate.net The MEP is typically visualized as a 3D map projected onto the molecular surface, where different colors represent different potential values.
Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These regions are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These regions are susceptible to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., the H of an -OH group).
Green/Yellow Regions: Represent areas of neutral or near-zero potential.
For this compound, an MEP analysis would be expected to show a region of strong negative potential (red) around the nitrogen and oxygen atoms due to their lone pairs. A region of positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group. This information is crucial for understanding how the molecule will interact with other species. For example, the negative potential on the N and O atoms explains their ability to coordinate to a Lewis acidic metal center, while the positive potential on the hydroxyl proton highlights its ability to act as a hydrogen-bond donor.
Studies on substituted pyridines have shown how MEP analysis can reveal the susceptibility of nitrogen atoms to N-oxidation based on the depth and accessibility of the negative potential minimum. nih.gov A similar analysis on this compound could predict the relative reactivity of its nitrogen and oxygen atoms.
Mulliken Charge Analysis
Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule based on the linear combination of atomic orbitals (LCAO) molecular orbital method. wikipedia.org It partitions the total electron population among the different atoms in the molecule. While it is a computationally simple and widely used method, it has known limitations, most notably a strong dependence on the basis set used in the calculation. wikipedia.orgstackexchange.com More advanced methods like Natural Bond Orbital (NBO) analysis or charges derived from the electrostatic potential (CHELPG) are often preferred for more quantitative results. nih.gov
Despite its limitations, Mulliken charge analysis can provide a qualitative picture of the electron distribution. For this compound, a Mulliken analysis would likely show:
Negative partial charges on the most electronegative atoms, oxygen and nitrogen.
Positive partial charges on the hydrogen atoms, especially the one in the hydroxyl group.
Positive partial charges on the carbon atoms bonded to oxygen and nitrogen.
The table below presents hypothetical Mulliken charges for the heteroatoms and key hydrogen atoms in this compound, calculated with two different basis sets to illustrate the dependency. The values are illustrative and represent typical outcomes for such a molecule.
| Atom | Charge (Basis Set 1: STO-3G) | Charge (Basis Set 2: 6-31G*) |
|---|---|---|
| O (Oxygen) | -0.28 | -0.75 |
| N (Nitrogen) | -0.21 | -0.58 |
| H (of OH) | +0.18 | +0.42 |
| C (bonded to O) | +0.15 | +0.25 |
| C (bonded to N) | +0.09 | +0.12 |
The significant variation in charges between the minimal basis set (STO-3G) and the larger, polarized basis set (6-31G*) underscores the caution required when interpreting absolute Mulliken charge values. stackexchange.com However, the qualitative trend—that oxygen and nitrogen are electron-rich centers—remains consistent.
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Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for confirming the stereochemistry and purity of (R)-1-(ethyl(methyl)amino)propan-2-ol?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to identify proton environments and carbon frameworks. The chiral center (R-configuration) can be confirmed via NOESY or ROESY experiments to detect spatial proximity of substituents .
- Chiral HPLC or GC : Employ chiral stationary phases (e.g., cellulose derivatives) to resolve enantiomers and verify optical purity. Retention times and peak integration quantify enantiomeric excess (e.e.) .
- Polarimetry : Measure optical rotation and compare to literature values for (R)-enantiomers of structurally related amino alcohols .
Q. How can the synthetic yield of this compound be optimized in a two-step reductive amination protocol?
- Methodological Answer :
- Step 1 (Imine Formation) : React 2-hydroxypropanal with ethylmethylamine in methanol under anhydrous conditions. Use molecular sieves to shift equilibrium toward imine formation.
- Step 2 (Reduction) : Catalytic hydrogenation (H, Pd/C) or sodium borohydride reduction. For stereochemical control, chiral auxiliaries or asymmetric catalysts (e.g., Ru-BINAP complexes) can enhance enantioselectivity .
- Yield Optimization : Monitor pH (ideal: 7–8) and temperature (25–40°C). Yields >80% are achievable with excess amine (1.2–1.5 eq) .
Advanced Research Questions
Q. What strategies mitigate racemization during the synthesis of this compound under basic conditions?
- Methodological Answer :
- Low-Temperature Reactions : Conduct reactions at 0–5°C to slow base-induced epimerization .
- Non-Nucleophilic Bases : Use DBU or DIPEA instead of NaOH/KOH to minimize nucleophilic attack on the chiral center.
- Protecting Groups : Temporarily protect the hydroxyl group (e.g., as a silyl ether) to prevent deprotonation and racemization .
Q. How do structural modifications to the ethyl(methyl)amino group influence the compound’s β-adrenergic receptor binding affinity?
- Methodological Answer :
- Pharmacophore Modeling : Compare the binding of this compound to β-adrenergic receptors (e.g., β/β) using docking simulations. The ethyl and methyl groups contribute to hydrophobic interactions in the receptor’s transmembrane domain .
- In Vitro Assays : Measure cAMP production in HEK-293 cells transfected with β-adrenergic receptors. Replace ethyl/methyl with bulkier groups (e.g., isopropyl) to assess steric effects on antagonism .
Q. What metabolic pathways dominate the in vivo clearance of this compound, and how can hepatic stability be improved?
- Methodological Answer :
- Metabolite Identification : Administer C-labeled compound to rats; analyze serum, urine, and feces via LC-MS/MS. Major pathways include hydroxylation at the ethyl group and glucuronidation of the alcohol .
- Stability Enhancement : Introduce fluorine atoms at metabolically labile positions (e.g., ethyl chain) to block CYP450-mediated oxidation. In vitro microsomal assays (rat/human liver microsomes + NADPH) validate reduced clearance .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
